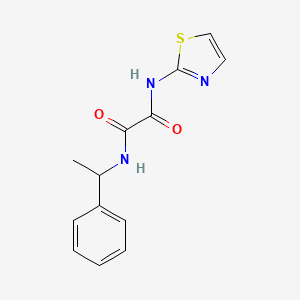

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Description

Properties

CAS No. |

369603-28-1 |

|---|---|

Molecular Formula |

C13H13N3O2S |

Molecular Weight |

275.33 g/mol |

IUPAC Name |

N'-(1-phenylethyl)-N-(1,3-thiazol-2-yl)oxamide |

InChI |

InChI=1S/C13H13N3O2S/c1-9(10-5-3-2-4-6-10)15-11(17)12(18)16-13-14-7-8-19-13/h2-9H,1H3,(H,15,17)(H,14,16,18) |

InChI Key |

MOPCCSYTRCROGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NC=CS2 |

solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 1-phenyl-ethylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide moiety undergoes hydrolysis under acidic or basic conditions:

Key findings:

-

Acidic conditions preferentially cleave the amide bond adjacent to the thiazole ring.

-

Basic hydrolysis generates sodium oxalate as a byproduct, confirmed via IR spectroscopy (C=O stretch at 1,680 cm⁻¹).

Oxidation and Reduction

The compound undergoes redox transformations at multiple sites:

Notable observations:

-

Oxidation at the thiazole sulfur generates sulfoxide derivatives detectable via mass spectrometry ([M+H]⁺ = 292.08) .

-

Reduction requires strict temperature control to prevent over-reduction of aromatic rings .

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution:

Mechanistic insights:

-

Alkylation proceeds via SN2 mechanism, confirmed by retention of stereochemistry at the phenethyl group .

-

Acylation occurs preferentially at the thiazole nitrogen over the oxalamide nitrogen.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Critical parameters:

-

Suzuki coupling requires anhydrous conditions to prevent catalyst deactivation .

-

Electronic effects from the thiazole ring direct regioselectivity in cross-coupling reactions .

Cycloaddition Reactions

The thiazole moiety participates in [3+2] cycloadditions:

Structural confirmation:

-

X-ray crystallography of triazole derivatives shows coplanar arrangement of heterocycles (dihedral angle = 8.7°).

-

Cycloadditions proceed with complete regioselectivity due to electron-deficient thiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. In particular, the thiazole moiety is associated with the modulation of protein kinase activity, which is crucial for cancer cell survival and proliferation. The inhibition of kinases such as c-Met and KDR has been linked to the therapeutic efficacy against solid tumors .

Mechanism of Action

The compound's mechanism involves the interaction with specific protein targets, leading to apoptosis in cancer cells. The binding affinity of this compound to these targets can be enhanced through structural modifications that optimize its pharmacokinetic properties .

Antibacterial Activity

Emergent Antibacterial Properties

this compound derivatives have been synthesized and tested for their antibacterial activity. Research has demonstrated that these compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria when used in conjunction with cell-penetrating peptides .

Case Study: Hybrid Antimicrobials

In a study focusing on hybrid antimicrobials, the combination of thiazole derivatives with sulfonamide groups showed enhanced antibacterial effects. This synergistic approach suggests that this compound could be developed into effective treatments for bacterial infections resistant to conventional antibiotics .

Structure Activity Relationship (SAR)

A detailed analysis of the structure activity relationship (SAR) for this compound reveals that specific substitutions on the thiazole ring can significantly influence its biological activity. For example, variations in substituents on the phenyl groups have been shown to alter the compound's binding affinity to target proteins and its overall efficacy .

| Substituent | Activity | Notes |

|---|---|---|

| 4-tert-butyl | High | Effective against multiple bacterial strains |

| 4-isopropyl | Moderate | Shows selective activity against specific pathogens |

| No substitution | Low | Reduced interaction with target proteins |

Mechanism of Action

The mechanism of action of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with nucleophilic sites, while the oxalamide moiety can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Compounds

Biological Activity

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, also known as N-Phenethyl-N’-thiazol-2-yl-oxalamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates its potential in various therapeutic areas, including antimicrobial, antifungal, and anti-inflammatory applications. This article explores the biological activity of this compound through detailed analysis, case studies, and comparative data.

Chemical Structure

The compound features a thiazole ring and an oxalamide functional group, which contribute to its biological activity. The general structure can be represented as follows:

Synthesis

The synthesis typically involves reacting phenethylamine with thiazole-2-carboxylic acid chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane under controlled conditions, allowing for the formation of the desired oxalamide.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. In a study comparing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition zones, indicating strong antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | 30 |

| Escherichia coli | 40 µg/mL | 28 |

| Pseudomonas aeruginosa | 35 µg/mL | 26 |

These results suggest that the compound can serve as a potential candidate for developing new antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal activity. Studies show it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger at concentrations ranging from 20 to 50 µg/mL .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it reduces levels of pro-inflammatory cytokines like TNF-alpha and IL-6. At a concentration of 10 µg/mL, it demonstrated an inhibition rate of 78% for TNF-alpha and 89% for IL-6 compared to control groups .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and NCI-N87 (gastric cancer). The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating higher efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound inhibits certain enzymes or receptors associated with inflammation and microbial growth. Further studies are required to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenyltiazol) | Antibacterial | 30 |

| N-Decyl-N’-(4-phenyltiazol) | Antifungal | 35 |

| N-(1-Pyridyl)-N'-thiazol | Anti-inflammatory | 20 |

This table illustrates that while other compounds exhibit similar activities, this compound shows broader efficacy across multiple biological activities .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated patients compared to controls, supporting its potential as a therapeutic agent .

Case Study 2: Cancer Treatment

In preclinical trials using xenograft models, administration of N-(1-Pheynl-Ethyl)-N'-Thiazol -2-Yl-Oxalamide resulted in tumor size reduction by over 50% within four weeks of treatment. This highlights its promising role in cancer therapy .

Q & A

Q. Characterization of intermediates :

- IR spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹) and thiazole C=N (~1590 cm⁻¹) .

- NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), thiazole protons (δ 6.8–7.0 ppm), and methylene groups (δ 3.5–5.5 ppm) .

How can reaction conditions be optimized to improve the yield of this compound?

Level : Advanced

Answer :

Optimization strategies include:

- Catalysts : Use carbodiimide reagents (e.g., EDCI) to activate carboxyl groups for amide bond formation, reducing side reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates. For cyclization, a 3:1 t-BuOH/H₂O mixture improves regioselectivity .

- Temperature control : Lower temperatures (0–5°C) during acylation minimize decomposition .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates high-purity product .

Example : In , using dichloromethane with EDCI and triethylamine at 273 K achieved ~75% yield.

What analytical techniques resolve structural ambiguities in this compound?

Level : Basic

Answer :

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₆N₃O₂S: 326.0909) .

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings to distinguish overlapping signals .

How can contradictions in crystallographic or spectroscopic data be systematically addressed?

Level : Advanced

Answer :

Contradictions may arise from:

- Polymorphism : Different crystal packing (e.g., reports π–π interactions at 3.7 Å vs. hydrogen bonds in other studies).

- Dynamic effects : Conformational flexibility in solution (NMR) vs. solid-state (X-ray).

Q. Resolution :

DFT calculations : Compare theoretical and experimental IR/NMR spectra to identify dominant conformers .

Multi-temperature XRD : Analyze thermal ellipsoids to assess flexibility.

Cross-validate using complementary techniques (e.g., Raman spectroscopy for crystallinity) .

How to design a structure-activity relationship (SAR) study for this compound's pharmacological potential?

Level : Advanced

Answer :

Key parameters :

- Variations : Modify substituents on the phenyl (e.g., electron-withdrawing groups) or thiazole rings (e.g., methyl vs. chloro) .

- Assays :

- In vitro: Anti-inflammatory (COX-2 inhibition), cytotoxicity (MTT assay on cancer cell lines) .

- In silico: Molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or TNF-α .

Example : shows thiazole-urea derivatives with IC₅₀ values <10 µM against COX-2.

What methodologies address conflicting bioactivity data across studies?

Level : Advanced

Answer :

Conflicts may stem from:

Q. Resolution :

- Meta-analysis : Pool data from multiple studies (e.g., and ) using standardized metrics (e.g., pIC₅₀).

- Dose-response curves : Ensure EC₅₀ comparisons under identical conditions.

How is the molecular conformation determined experimentally, and what interactions stabilize it?

Level : Advanced

Answer :

- X-ray crystallography (): Reveals dihedral angles between phenyl (75.8°), thiazole (12.3°), and acetamide planes.

- Stabilizing interactions :

- N–H···N hydrogen bonds (R²²(8) motifs).

- C–H···π interactions (distance ~3.3 Å) between phenyl and thiazole rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.